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Executive Summary
The extreme variability of influenza virus surface glycoproteins, hemagglutinin (HA) and

neuraminidase (NA), necessitates the annual reformulation of seasonal vaccines and poses a

significant challenge in developing broadly protective or "universal" influenza vaccines.

Research has increasingly focused on conserved viral proteins as targets for inducing cross-

protective immunity. Among these, the nucleoprotein (NP) is highly conserved across influenza

A subtypes.[1][2] This guide focuses on the specific H-2Db-restricted epitope NP366-374, an

immunodominant target for CD8+ cytotoxic T lymphocytes (CTLs) in C57BL/6 mouse models,

which are crucial for viral clearance and protection against heterosubtypic influenza strains.[3]

[4] We will explore the mechanism of action, present quantitative data on its protective efficacy,

detail key experimental protocols for its study, and discuss its implications for next-generation

vaccine design.

Introduction: The Quest for a Universal Influenza
Vaccine
Seasonal influenza vaccines primarily elicit humoral responses against the variable HA and NA

proteins, offering limited protection against antigenically distinct strains.[5] When vaccine-

induced antibodies fail to neutralize an emerging or mismatched virus, cell-mediated immunity,
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particularly through virus-specific cytotoxic T lymphocytes (CTLs), becomes the primary

defense for controlling viral replication.[5] These CTLs often target highly conserved internal

viral proteins, such as the matrix 1 (M1) and nucleoprotein (NP).[3][4] The NP366-374 epitope

has been identified as a key target for CTLs, playing a significant role in heterosubtypic

immunity, which is the protection against different influenza A subtypes.[3][4] Understanding the

cellular and molecular mechanisms governing the NP366-374 response is paramount for

developing T-cell-based universal influenza vaccines.

The NP366-374 Epitope: A Conserved and
Immunodominant Target
In C57BL/6 (H-2b) mice, the CD8+ T cell response to influenza A virus infection is

predominantly directed against epitopes from the nucleoprotein and acid polymerase,

specifically NP366–374 (ASNENMETM) and PA224–233, both presented by the MHC class I

molecule H-2Db.[6][7] While both epitopes elicit strong primary responses, the NP366–374-

specific CD8+ T cells dominate the secondary (memory) response, highlighting their crucial role

in long-term immunity.[4][6] The sequence of the NP366-374 epitope is well-conserved among

many influenza A viruses, making it an attractive target for a universal vaccine.[3]

Mechanism of Action: CD8+ T-Cell Activation
The cross-protective immunity conferred by the NP366-374 epitope is mediated by CD8+ T

cells. The pathway begins with the infection of a host cell, typically an antigen-presenting cell

(APC) like a dendritic cell.

Viral Entry & Replication: The influenza virus enters the host cell, and its RNA, including the

segment encoding NP, is released into the cytoplasm for replication.

Protein Synthesis & Degradation: Viral NP is synthesized. A fraction of this protein is

degraded into smaller peptides by the proteasome in the cytoplasm.

Peptide Transport: The resulting peptides, including the NP366-374 epitope, are transported

into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing

(TAP).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35171514/
https://journals.asm.org/doi/10.1128/jvi.00711-24
https://journals.asm.org/doi/10.1128/jvi.74.8.3486-3493.2000
https://journals.asm.org/doi/10.1128/jvi.00711-24
https://journals.asm.org/doi/10.1128/jvi.74.8.3486-3493.2000
https://rupress.org/jem/article/198/3/399/39874/Differential-Antigen-Presentation-Regulates-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC165859/
https://journals.asm.org/doi/10.1128/jvi.74.8.3486-3493.2000
https://rupress.org/jem/article/198/3/399/39874/Differential-Antigen-Presentation-Regulates-the
https://journals.asm.org/doi/10.1128/jvi.00711-24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MHC Class I Loading: Inside the ER, the NP366-374 peptide is loaded onto a newly

synthesized MHC class I molecule (H-2Db in this model).

Surface Presentation: The stable peptide-MHC complex is transported to the cell surface.

T-Cell Recognition & Activation: A naive CD8+ T cell with a T-cell receptor (TCR) specific for

the NP366-374/H-2Db complex recognizes and binds to it. This interaction, along with co-

stimulatory signals, activates the T cell.

Clonal Expansion & Differentiation: The activated CD8+ T cell undergoes massive

proliferation and differentiates into effector cytotoxic T lymphocytes (CTLs) and memory T

cells. Effector CTLs can then identify and kill virus-infected cells, controlling the spread of the

infection.
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Fig. 1: MHC Class I presentation pathway for the influenza NP366-374 epitope.

Quantitative Evidence for NP366-374-Mediated
Cross-Protection
The protective role of NP366-374-specific T cells is supported by extensive quantitative data

from murine models. The frequency and function of these cells correlate directly with improved

outcomes following a heterosubtypic viral challenge.

Data Presentation
Table 1: Frequency of NP366-374-Specific CD8+ T Cells in Response to Infection or

Vaccination
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Model/Conditi
on

Tissue
% of CD8+ T
Cells

Key Finding Reference

Secondary

Challenge (PR8-

primed, HKx31-

challenged)

Spleen Up to 30%

Massive increase

in the NP366-

374-specific

population during

a recall

response.

[8]

Secondary

Challenge (PR8-

primed, HKx31-

challenged)

BAL Fluid ~70%

The NP366-374-

specific T cell set

dominates the

response in the

lungs following a

secondary

challenge.

[4]

Primary Infection

(High Dose)
Spleen/LN/Lung

Significantly

increased

The frequency of

NP-specific

CD8+ T cells is

proportional to

the primary

infection virus

dose.

[3]

OVX836 Vaccine

Immunization
Spleen & Lung

Significantly

higher

A heptameric NP

vaccine

(OVX836)

induced higher T-

cell responses

than wild-type

NP vaccination.

[9]

A/PR8/NS124

Virus

Immunization

(7.0 log TCID50)

Spleen 26.86 ± 1.72% A virus with

truncated NS1

protein enhances

the CD8+ T-cell

response to the

[10]
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NP366-374

epitope.

Table 2: Efficacy of NP366-374-Mediated Protection
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Study Type Metric Result Key Correlate Reference

Heterosubtypic

Challenge
Lung Viral Titers

Significant, dose-

dependent

reduction in viral

titers 5 days

post-challenge

compared to

naive mice.

Correlated with

increased

frequencies of

pre-existing NP-

specific CD8+ T

cells.

[3]

Heterosubtypic

Challenge

Morbidity &

Survival

Lower morbidity

and enhanced

survival.

Correlated with a

high frequency of

NP-specific

CD8+ T cells.

[3]

Adoptive

Transfer
Lung Viral Titers

Mice receiving T

cells from high-

dose virus

recipients had

lower viral titers

than those from

low-dose

recipients.

Demonstrates

that both the

quantity and

quality

(functional

programming) of

T cells are critical

for protection.

[3]

OVX836 Vaccine

Cytotoxicity

Assay

In vitro Killing

~35% (Lung-

isolated T-cells)

and ~25%

(Spleen-isolated

T-cells) specific

killing of target

cells.

The OVX836

vaccine induces

NP-specific

cytotoxic CD8+ T

cells in both the

lung and spleen.

[9]
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Aged Mice

Challenge
Viral Clearance

Aged mice that

cleared the virus

had 5-15%

NP366-374-

specific CD8 T

cells; non-

clearers had

<5%.

Impaired

response to the

NP366-374

epitope

correlates with

decreased ability

to eliminate the

virus.

[11]

Key Experimental Methodologies
The characterization of the NP366-374-specific T-cell response relies on a set of well-

established immunological assays.

General Experimental Workflow
A typical workflow to assess T-cell mediated cross-protection in a mouse model involves

immunization or primary infection, a waiting period to establish memory, a heterosubtypic

challenge, and subsequent analysis of immune responses and protection.
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Fig. 2: Standard workflow for evaluating NP366-374-mediated cross-protection.

IFN-γ ELISpot Assay Protocol
This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.

Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody and

incubated overnight at 4°C.

Cell Preparation: Lymphocytes are isolated from the spleen or lungs of immunized/infected

mice. Red blood cells are lysed.
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Plating: Cells are plated at a density of 2-3 x 105 cells per well.

Stimulation: Cells are stimulated with the NP366-374 peptide (typically at 2-10 µg/mL) for 18-

24 hours at 37°C.[12] Control wells include cells with no peptide (negative) and cells with a

mitogen like PHA (positive).

Detection: After incubation, cells are washed away. A biotinylated anti-IFN-γ detection

antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

Development: A substrate is added that produces an insoluble colored spot at the site of

cytokine secretion.

Analysis: The spots are counted using an automated ELISpot reader. Results are expressed

as Spot-Forming Cells (SFC) per million plated cells.

Flow Cytometry: Tetramer and Intracellular Cytokine
Staining (ICS)
Flow cytometry provides data on the frequency, phenotype, and function of NP366-374-specific

T cells.

Cell Preparation: Isolate single-cell suspensions from tissues.

For Tetramer/Pentamer Staining:

Cells are incubated with fluorescently-labeled MHC Class I tetramers or pentamers folded

with the NP366-374 peptide (e.g., H-2Db-NP366-374-PE).[8][9] This directly identifies T

cells with TCRs that bind the specific peptide-MHC complex.

Cells are then stained with fluorescently-labeled antibodies against surface markers like

CD8, CD44 (activation), and CD62L (memory phenotype).[3]

For Intracellular Cytokine Staining (ICS):

Cells are stimulated in vitro with the NP366-374 peptide for ~6 hours in the presence of a

protein transport inhibitor like Brefeldin A.[9][13] This traps cytokines inside the cell.
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Cells are first stained for surface markers (e.g., CD8).

They are then fixed and permeabilized.

Finally, cells are stained with fluorescently-labeled antibodies against intracellular

cytokines like IFN-γ and TNF-α.

Data Acquisition & Analysis: Stained cells are analyzed on a flow cytometer. Data is gated to

identify the CD8+ T-cell population and then quantify the percentage of cells that are

tetramer-positive or cytokine-positive.

In Vivo Cytotoxicity Assay
This assay measures the killing capacity of effector T cells in vivo.

Target Cell Preparation: Splenocytes from naive mice are split into two populations.

Target Population: Labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh)

and pulsed with the NP366-374 peptide.

Control Population: Labeled with a low concentration of the dye (CFSElow) and left

unpulsed or pulsed with an irrelevant peptide.

Adoptive Transfer: The two populations are mixed in a 1:1 ratio and injected intravenously

into immunized/infected recipient mice.

Analysis: After several hours to a day, lymphocytes are harvested from the recipients'

spleens.

Quantification: The ratio of CFSEhigh to CFSElow cells is determined by flow cytometry. A

reduction in this ratio in immunized mice compared to naive controls indicates specific killing

of the target cells. The percentage of specific lysis is calculated from this ratio.[9]

Factors Influencing the NP366-374 Response
The dominance and protective efficacy of the NP366-374 response can be influenced by

several factors, including the mode of antigen presentation and natural variations in the epitope

sequence.
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Differential Antigen Presentation
The immunodominance hierarchy of T-cell responses can shift between primary and secondary

infections. This is partly explained by which cell types present the antigens. Studies have

shown that both dendritic cells (DCs) and non-dendritic cells (like epithelial cells) can present

the NP366-374 epitope.[6] In contrast, the co-dominant PA224-233 epitope is presented

effectively only by DCs.[6] During a secondary infection, the abundance of infected non-

dendritic cells presenting NP366-374 creates a competitive advantage for the reactivation and

expansion of NP366-374-specific memory T cells, contributing to its dominance in the recall

response.[6][14]
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Fig. 3: Differential antigen presentation favoring NP366 dominance in secondary responses.

Implications for Universal Vaccine Development
The robust, cross-protective, and dominant memory response to the conserved NP366-374

epitope makes it a prime candidate for inclusion in universal influenza vaccine formulations.
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T-Cell Centric Vaccines: Strategies are moving beyond antibody-based approaches to design

vaccines that specifically elicit strong and durable T-cell responses. The NP366-374 epitope

is a key component of this strategy.[15]

Adjuvant and Delivery Systems: The immunogenicity of peptide-based vaccines can be

enhanced. For example, using an adenoviral vector to express the epitope or conjugating the

peptide to carrier proteins can generate potent CTL responses sufficient for protection, even

in the absence of antibodies.[3][15] Similarly, adjuvants like gp96 can broaden T-cell

responses to conserved epitopes.[16]

Addressing Epitope Variation: While highly conserved, minor variations in the NP366-374

sequence exist across different viral strains.[17] Vaccine design must consider the extent to

which vaccine-induced T cells can cross-react with these natural variants, as this can

significantly impact protective efficacy.[18][19]

Conclusion
The influenza nucleoprotein epitope NP366-374 stands out as a critical target for CD8+ T cell-

mediated cross-protection against diverse influenza A strains. Its conservation,

immunodominance in recall responses, and the direct correlation between the frequency of

NP366-374-specific T cells and protective outcomes underscore its importance. By leveraging

detailed immunological assays and understanding the nuances of its presentation, researchers

can better harness this epitope's potential. Continued focus on optimizing the induction of

potent and durable T-cell responses to NP366-374 and other conserved epitopes is a

cornerstone of the strategy to develop a truly universal influenza vaccine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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